Lanepitant dihydrochloride trihydrate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

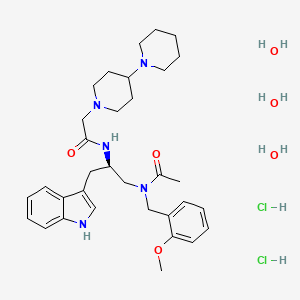

Lanepitant HCl trihydrate is a potent non-peptide neurokinin-1 receptor antagonist, inhibits neurogenic dural inflammation, and may have a role in migraine therapy.

Aplicaciones Científicas De Investigación

Migraine Treatment

Lanepitant was evaluated for its efficacy in migraine prevention and acute treatment:

- Prevention Trials : A study involving 84 patients assessed the effectiveness of daily lanepitant administration (200 mg) over 12 weeks. The results indicated a 41% response rate in the lanepitant group compared to 22% in the placebo group, but this difference was not statistically significant (P = 0.065) .

- Acute Treatment Trials : In another trial, lanepitant showed no significant improvement in reducing migraine pain or associated symptoms compared to placebo, leading to its discontinuation for this indication .

Pain Management

Initially developed as an analgesic, lanepitant's effectiveness was evaluated in conditions like arthritis and diabetic neuropathy. However, human trials revealed it was only marginally more effective than placebo and less effective than traditional analgesics such as naproxen .

Corneal Neovascularization

Recent studies suggest potential applications for lanepitant in treating corneal neovascularization, a condition characterized by the growth of new blood vessels in the cornea. This application takes advantage of its peripheral site of action, where it may inhibit inflammatory processes without needing to penetrate the blood-brain barrier effectively .

Efficacy in Migraine Management

A double-blind placebo-controlled crossover study evaluated oral lanepitant at doses of 30, 80, and 240 mg for acute migraine treatment. Despite its high affinity for the neurokinin-1 receptor, results showed no significant difference in pain relief compared to placebo across all time points measured (30, 60, 90, and 120 minutes)【2】.

Safety Profile

In clinical evaluations, lanepitant was generally well-tolerated with no adverse events directly attributable to the drug during trials for migraine prevention and treatment【5】.

Summary of Findings

| Application | Efficacy | Key Findings |

|---|---|---|

| Migraine Prevention | Limited | Response rate not significantly better than placebo (41% vs. 22%, P=0.065) |

| Acute Migraine Treatment | Ineffective | No significant pain reduction compared to placebo |

| Corneal Neovascularization | Promising | Potential for inhibiting inflammatory processes without CNS penetration |

| General Pain Management | Marginal | Less effective than traditional analgesics like naproxen |

Propiedades

Número CAS |

167678-33-3 |

|---|---|

Fórmula molecular |

C33H53Cl2N5O6 |

Peso molecular |

686.7 g/mol |

Nombre IUPAC |

N-[(2R)-1-[acetyl-[(2-methoxyphenyl)methyl]amino]-3-(1H-indol-3-yl)propan-2-yl]-2-(4-piperidin-1-ylpiperidin-1-yl)acetamide;trihydrate;dihydrochloride |

InChI |

InChI=1S/C33H45N5O3.2ClH.3H2O/c1-25(39)38(22-26-10-4-7-13-32(26)41-2)23-28(20-27-21-34-31-12-6-5-11-30(27)31)35-33(40)24-36-18-14-29(15-19-36)37-16-8-3-9-17-37;;;;;/h4-7,10-13,21,28-29,34H,3,8-9,14-20,22-24H2,1-2H3,(H,35,40);2*1H;3*1H2/t28-;;;;;/m1...../s1 |

Clave InChI |

MMXNJDDJYCKAES-BQPUMDETSA-N |

SMILES |

CC(=O)N(CC1=CC=CC=C1OC)CC(CC2=CNC3=CC=CC=C32)NC(=O)CN4CCC(CC4)N5CCCCC5.O.O.O.Cl.Cl |

SMILES isomérico |

CC(=O)N(CC1=CC=CC=C1OC)C[C@@H](CC2=CNC3=CC=CC=C32)NC(=O)CN4CCC(CC4)N5CCCCC5.O.O.O.Cl.Cl |

SMILES canónico |

CC(=O)N(CC1=CC=CC=C1OC)CC(CC2=CNC3=CC=CC=C32)NC(=O)CN4CCC(CC4)N5CCCCC5.O.O.O.Cl.Cl |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>3 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

Lanepitant dihydrochloride trihydrate; |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.